

In-Depth Technical Guide to the Crystal Structure of Ethylvanillin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **ethylvanillin** (3-ethoxy-4-hydroxybenzaldehyde), a significant flavoring agent and potential scaffold in drug design. The following sections detail its crystallographic data, experimental protocols for its characterization, and visualizations of its molecular and supramolecular architecture.

Crystallographic Data Summary

The crystal structure of **ethylvanillin** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] There are two independent molecules in the asymmetric unit. The key crystallographic data and structure refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Ethylvanillin



| Parameter | Value | |
|---------------------------------|------------------------------------|--|
| Empirical Formula | С9Н10О3 | |
| Formula Weight | 166.17 | |
| Temperature | 296 K | |
| Wavelength (Mo Kα) | 0.71073 Å | |
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Unit Cell Dimensions | | |
| a | 13.7352 (6) Å | |
| b | 14.4140 (6) Å | |
| С | 8.7890 (4) Å | |
| α | 90° | |
| β | 100.742 (3)° | |
| У | 90° | |
| Volume | 1709.55 (13) ų | |
| Z | 8 | |
| Calculated Density | 1.291 Mg/m ³ | |
| Absorption Coefficient | 0.10 mm ⁻¹ | |
| F(000) | 704 | |
| Data Collection | | |
| Theta range for data collection | 2.1 to 27.6° | |
| Index ranges | -17<=h<=17, -18<=k<=18, -11<=l<=11 | |
| Reflections collected | 3934 | |
| Independent reflections | 2581 [R(int) = 0.048] | |
| | | |



| Refinement | | |
|-----------------------------------|---|--|
| Refinement method | Full-matrix least-squares on F ² | |
| Data / restraints / parameters | 3934 / 0 / 297 | |
| Goodness-of-fit on F ² | 1.01 | |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.155 | |
| R indices (all data) | R1 = 0.0737, wR2 = 0.155 | |
| Largest diff. peak and hole | 0.20 and -0.20 e.Å ⁻³ | |

Data sourced from Li et al., Acta Crystallographica Section E, 2008.[1]

Molecular Structure and Intermolecular Interactions

The **ethylvanillin** molecule is essentially planar. An important feature of its solid-state conformation is the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent ethoxy oxygen atom.

In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This hydrogen bonding motif connects the molecules into infinite one-dimensional chains that extend along the c-axis. These chains are further organized into layers.

Table 2: Selected Bond Lengths (Å) for Ethylvanillin

| Bond | Length (Å) | Bond | Length (Å) |
|-----------|------------|-----------|------------|
| O1A - C4A | 1.358(2) | O1B - C4B | 1.355(2) |
| O2A - C3A | 1.369(2) | O2B - C3B | 1.368(2) |
| O2A - C8A | 1.433(2) | O2B - C8B | 1.432(2) |
| O3A - C7A | 1.211(2) | O3B - C7B | 1.212(2) |
| C1A - C7A | 1.463(2) | C1B - C7B | 1.465(2) |
| C8A - C9A | 1.503(3) | C8B - C9B | 1.501(3) |



Table 3: Selected Bond Angles (°) for Ethylvanillin

| Atoms | Angle (°) | Atoms | Angle (°) |
|-----------------|-----------|-----------------|-----------|
| C3A - O2A - C8A | 117.7(1) | C3B - O2B - C8B | 117.8(1) |
| C2A - C1A - C6A | 119.2(2) | C2B - C1B - C6B | 119.3(2) |
| O3A - C7A - C1A | 124.3(2) | O3B - C7B - C1B | 124.2(2) |
| O2A - C8A - C9A | 107.5(2) | O2B - C8B - C9B | 107.4(2) |

Experimental Protocols Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the determination of the crystal structure of **ethylvanillin**.

- Crystal Growth:
 - o Dissolve commercially available **ethylvanillin** in a 1:1 ethanol/water solution.
 - Allow the solvent to evaporate slowly at room temperature.
 - Colorless, block-shaped single crystals suitable for X-ray diffraction will form.
- Data Collection:
 - Select a suitable single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.
 - Center the crystal on the diffractometer.
 - Perform data collection using a suitable instrument (e.g., Bruker SMART APEX II CCD) with Mo Kα radiation (λ = 0.71073 Å).
 - Collect a series of frames at different crystal orientations. A temperature of 296 K is typically used.
- Structure Solution and Refinement:



- Integrate the collected diffraction data and perform necessary corrections (e.g., for Lorentz and polarization effects).
- Solve the crystal structure using direct methods (e.g., with the SHELXS program).
- Refine the structure using full-matrix least-squares on F2 (e.g., with the SHELXL program).
- Locate hydrogen atoms in the difference Fourier map and refine them isotropically. All nonhydrogen atoms are refined anisotropically.

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the phase purity of the bulk crystalline sample.

- Sample Preparation:
 - Gently grind a small amount of the crystalline ethylvanillin to a fine powder using an agate mortar and pestle.
 - Mount the powder on a flat sample holder.
- Data Collection:
 - Place the sample holder in the powder diffractometer.
 - Collect the diffraction pattern over a 2θ range of, for example, 5° to 50°.
- Data Analysis:
 - Compare the experimental PXRD pattern with the pattern calculated from the singlecrystal structure data to confirm phase purity.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and thermal stability of **ethylvanillin**.

Sample Preparation:



- Accurately weigh a small amount of the **ethylvanillin** sample (typically 2-5 mg) into an aluminum DSC pan.
- Seal the pan hermetically.
- Data Collection:
 - Place the sample pan and an empty reference pan into the DSC instrument.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - Determine the onset and peak temperatures of any endothermic or exothermic events.
 The sharp endotherm corresponds to the melting point of the substance.

Visualizations

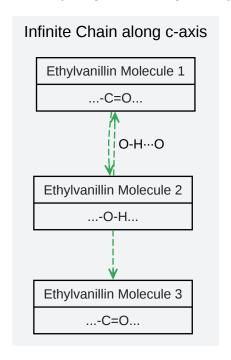
Molecular Structure of Ethylvanillin

Caption: 2D representation of the **ethylvanillin** molecule.

Hydrogen Bonding Network in Ethylvanillin Crystal



Intermolecular Hydrogen Bonding in Ethylvanillin

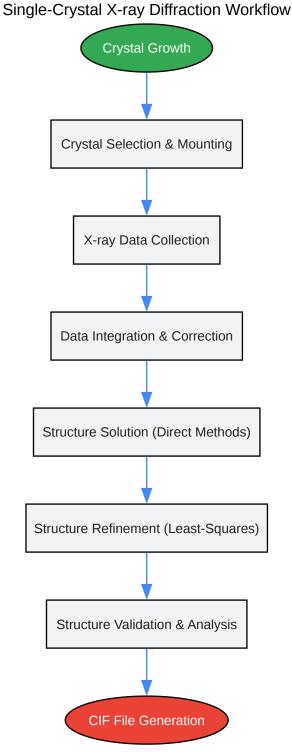


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Caption: Schematic of the intermolecular hydrogen bonding forming chains.

Single-Crystal X-ray Diffraction Workflow





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Caption: Workflow for single-crystal X-ray diffraction analysis.



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References

- 1. researchgate.net [researchgate.net]
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